molecular formula C9H14N2O B177221 2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol CAS No. 17625-86-4

2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol

Cat. No.: B177221
CAS No.: 17625-86-4
M. Wt: 166.22 g/mol
InChI Key: UVLGQPYLXCWGBY-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-aminophenyl)methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-9-3-1-8(2-4-9)7-11-5-6-12/h1-4,11-12H,5-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLGQPYLXCWGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619182
Record name 2-{[(4-Aminophenyl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17625-86-4
Record name 2-{[(4-Aminophenyl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature and Structural Characterization of 2 4 Aminophenyl Methyl Amino Ethan 1 Ol

IUPAC Nomenclature and Common Designations

The compound is systematically named under the rules of the International Union of Pure and Applied Chemistry (IUPAC) to provide an unambiguous description of its molecular structure. It is also known by other names in commercial or research contexts. The primary IUPAC name is 2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol . A common synonym is 2-[(4-aminophenyl)methylamino]ethanol. echemi.com

Identifier TypeValue
IUPAC Name This compound
Common Synonym 2-[(4-aminophenyl)methylamino]ethanol
CAS Number 17625-86-4
Molecular Formula C9H14N2O

This table summarizes the key nomenclature and identifiers for the compound.

Stereochemical Considerations and Isomeric Forms

The structure of this compound contains a chiral center. The carbon atom bonded to the hydroxyl (-OH) group is attached to four different substituents: a hydroxyl group, a hydrogen atom, a CH2 group linked to the nitrogen, and the (4-aminophenyl)(methyl)amino group. This structural feature means the molecule is not superimposable on its mirror image. synhet.com

As a result of this chirality, the compound can exist as a pair of enantiomers:

(R)-2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol

(S)-2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol

These stereoisomers are identical in terms of chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. synhet.com Unless a specific stereoisomer is synthesized or isolated, the compound is typically handled as a racemic mixture, containing equal amounts of the (R)- and (S)-forms. The distinct spatial arrangement of enantiomers can lead to different interactions with other chiral molecules, a principle of fundamental importance in fields such as medicinal chemistry and materials science.

Fundamental Structural Elements and Their Research Significance

The chemical properties and research interest in this compound are derived from its three core structural components: the 4-aminophenyl group, the N-methylamino group, and the ethanolamine (B43304) backbone.

The 4-Aminophenyl Group: This portion of the molecule, a benzene (B151609) ring substituted with an amino group at the para-position, is a crucial building block in organic chemistry. epa.gov 4-Aminophenol (B1666318), a closely related structure, is a well-known intermediate in the synthesis of various compounds, including pharmaceuticals. epa.gov The aminophenyl moiety provides a rigid aromatic scaffold and a nucleophilic amino group that can be readily modified. Its presence in a molecule can influence electronic properties and provides a site for forming diazonium salts, which are versatile intermediates for introducing a wide range of other functional groups. epa.gov Derivatives of 4-aminophenol have been synthesized and studied for their potential biological activities.

The N-Methylamino Group: The presence of a methyl group on the nitrogen atom distinguishes this from a primary or secondary amine. echemi.com This N-methylation significantly impacts the molecule's properties. It increases the steric hindrance around the nitrogen atom and alters its basicity compared to an unsubstituted amine. In organic chemistry, the methylamino group is a common functional group in many biologically active molecules and is used to modulate properties like solubility and reactivity. echemi.com

The Ethan-1-ol Substructure: This component is part of the broader class of ethanolamines, which are bifunctional molecules containing both an amine and an alcohol. The primary alcohol (-CH2OH) group is a key feature, providing a site for hydrogen bonding, which can influence solubility in polar solvents like water. This hydroxyl group can also serve as a reactive handle for further chemical modifications, such as esterification or etherification. Ethanolamines themselves are used in a wide range of industrial applications, including as pH regulators, corrosion inhibitors, and chemical intermediates. The ethanolamine backbone's potential as a precursor for glycine, the simplest amino acid, has also been noted in the context of origin-of-life studies.

Chemical Reactivity and Transformation Studies of the Aminophenyl Ethanol Core

Investigation of Reaction Pathways Involving the Amino and Hydroxyl Functionalities

The reactivity of 2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol is characterized by the distinct chemistries of its amino and hydroxyl groups. The primary aromatic amine is susceptible to oxidation and electrophilic substitution, while the tertiary amine can undergo N-oxidation. The hydroxyl group, being a primary alcohol, can be oxidized or participate in esterification and etherification reactions.

The aromatic ring is activated by the para-amino group, directing electrophilic substitution to the ortho positions. Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. The primary amino group can be readily diazotized and subsequently replaced by a variety of substituents.

Oxidation of the primary amino group can lead to the formation of corresponding nitroso or nitro derivatives under controlled conditions. More vigorous oxidation can lead to the formation of quinone-like structures, a common transformation for p-phenylenediamine (B122844) derivatives. nih.govacs.org The tertiary amine can also be oxidized to an N-oxide.

The primary alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. It can also undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides.

Table 1: Representative Reactions of the Aminophenyl Ethanol (B145695) Core

Reaction TypeReagent/ConditionsExpected Product
N-AcetylationAcetic anhydride (B1165640)N-{4-[Methyl(2-hydroxyethyl)amino]phenyl}acetamide
DiazotizationNaNO₂, HCl (aq), 0-5 °C[4-(Methyl(2-hydroxyethyl)amino)phenyl]diazonium chloride
BrominationBr₂ in acetic acid2-[(2,6-Dibromo-4-aminophenyl)(methyl)amino]ethan-1-ol
O-AlkylationAlkyl halide, base2-{4-(Methylamino)phenyl}ethan-1-ol
Oxidation (alcohol)PCC, CH₂Cl₂2-[(4-Aminophenyl)(methyl)amino]acetaldehyde
Oxidation (amine)H₂O₂, catalystN-Oxide or quinone-imine derivatives

Degradation Studies and Identification of Transformation Products in Synthetic Contexts

In synthetic environments, this compound can undergo degradation through several pathways, primarily driven by oxidation and hydrolysis, particularly under harsh conditions such as elevated temperatures, extreme pH, or exposure to light. edi-info.irresearchgate.net

Oxidative Degradation: The presence of the electron-rich aminophenyl group makes the molecule susceptible to oxidation. Atmospheric oxygen or other oxidizing agents present in a reaction mixture can lead to the formation of colored impurities. The initial step often involves the formation of a radical cation, which can then undergo further reactions, including dimerization or polymerization, leading to complex product mixtures. A significant degradation pathway for related p-phenylenediamine structures is the formation of quinone-imines and subsequently quinones, which are often highly colored. nih.govacs.org

Hydrolytic Degradation: The C-N bonds in aminophenyl compounds can be susceptible to hydrolysis, especially at non-neutral pH. acs.orgnih.gov For this compound, the bond between the phenyl ring and the nitrogen atom is a potential site for hydrolytic cleavage, which would lead to the formation of p-aminophenol and N-methylethanolamine. The rate of hydrolysis is influenced by the electronic properties of the substituents on the nitrogen and the aromatic ring. acs.org

Photodegradation: Aromatic amines are known to be sensitive to UV light. edi-info.irresearchgate.netscispace.comrsc.org Exposure to light can initiate photo-oxidative processes, leading to the formation of a variety of degradation products. The mechanism often involves the formation of excited states and radical species, which can react with solvents or other molecules present in the system.

Table 2: Potential Degradation Products of this compound

Degradation PathwayPotential Transformation ProductNotes
Oxidation4-(Methyl(2-hydroxyethyl)amino)benzo-1,2-quinoneA common product from the oxidation of p-phenylenediamines.
Hydrolysis4-Aminophenol (B1666318) and N-MethylethanolamineResulting from the cleavage of the aryl-nitrogen bond.
PhotodegradationComplex mixture of oligomeric and polymeric materialsOften colored, resulting from radical-mediated processes.

Chelation Chemistry and Complexation Behavior

The presence of both amino and hydroxyl groups in this compound allows it to act as a bidentate or potentially tridentate chelating agent for various metal ions. The nitrogen atom of the tertiary amine and the oxygen atom of the hydroxyl group can coordinate to a metal center, forming a stable five-membered chelate ring. The primary aromatic amine can also participate in coordination, leading to more complex structures.

The chelation ability is highly dependent on the pH of the solution, as protonation of the amino groups will compete with metal ion binding. libretexts.org The stability of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of other ligands.

This compound is expected to form stable complexes with transition metals such as copper(II), nickel(II), and zinc(II). The formation of these complexes can often be observed by changes in the UV-Vis spectrum of the solution. The stability of these complexes can be quantified by determining their stability constants (log K). For similar amino alcohol ligands, the stability constants for copper(II) complexes are generally high, indicating favorable complex formation. issr.edu.khnih.govsrce.hrtandfonline.com

Table 3: Predicted Chelation Behavior and Representative Stability Constants for Similar Ligands

Metal IonExpected CoordinationLog K (for similar amino alcohol ligands)
Copper(II)Strong chelation via N and O atoms~13-19 issr.edu.kh
Nickel(II)Chelation via N and O atomsData not widely available, but expected to be significant.
Zinc(II)Chelation via N and O atomsData not widely available, but expected to be significant.
Iron(III)Potential for chelation, may involve the aromatic amineData not widely available.

Spectroscopic Characterization and Advanced Analytical Methodologies for 2 4 Aminophenyl Methyl Amino Ethan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectral Analysis and Proton Environment Mapping

Specific ¹H NMR spectral data for 2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol, including chemical shifts, multiplicities, and coupling constants for the aromatic, methyl, and ethanol (B145695) protons, are not available in the public domain.

¹³C NMR Spectral Analysis and Carbon Skeletal Determination

Detailed ¹³C NMR spectral data, which would confirm the carbon framework of this compound by identifying the chemical shifts for each unique carbon atom, could not be located.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

No specific High-Resolution Mass Spectrometry (HRMS) data, which would provide an exact mass measurement to confirm the elemental composition of this compound, was found.

Gas Chromatography-Mass Spectrometry (GC-MS)

Information regarding the GC-MS analysis of this compound, including its retention time and mass fragmentation pattern, is not documented in available resources. Analysis of similar compounds, such as p-phenylenediamine (B122844), often requires a derivatization step to improve volatility and thermal stability for GC-MS analysis.

Chromatographic Techniques for Purity Assessment and Separation

While general HPLC methods are used for the purity assessment of related aromatic amines, specific protocols, including column type, mobile phase composition, and detector wavelength for the analysis and purification of this compound, are not publicly documented.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino compounds and their derivatives. For instance, a reverse-phase (RP) HPLC method has been developed for the analysis of 2-Amino-2-methylpropan-1-ol, a related amino alcohol. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com Such methods are scalable and can be adapted for the preparative separation of impurities and for pharmacokinetic studies. sielc.com The development of quantitative high-performance thin-layer chromatography (HPTLC) methods for dansyl derivatives of biogenic amines demonstrates the versatility of chromatographic techniques in quantifying picomole levels of these compounds. nih.gov

A typical HPLC setup for the analysis of amino compounds might involve:

ParameterSpecification
Column Newcrom R1 (or similar C18 column)
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS)
Detection UV, Mass Spectrometry (MS)
Application Purity assessment, impurity profiling, quantitative analysis

This table summarizes a general HPLC method adaptable for amino alcohol analysis.

Thin Layer Chromatography (TLC) Monitoring in Synthesis

Thin Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of chemical reactions involving this compound and its derivatives. During synthesis, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of products. For example, in the synthesis of various heterocyclic compounds, TLC is routinely used to monitor reaction completion. mdpi.com The progress of reactions, such as the synthesis of 4-quinolones from substituted benzyl (B1604629) alcohols and 1-(2-aminophenyl)ethan-1-ol, is monitored by TLC. rsc.org

Visualization of the separated compounds on the TLC plate is typically achieved by exposure to ultraviolet (UV) light, where fluorescent compounds can be seen, or by staining with a chemical reagent such as potassium permanganate (B83412) (KMnO4) or p-anisaldehyde solution. rsc.orgsemanticscholar.org For biogenic amines, after conversion to their fluorescent dansyl derivatives, they can be separated on silica (B1680970) gel plates and visualized under UV light. oiv.int

A standard TLC protocol for reaction monitoring:

ParameterDescription
Stationary Phase Silica gel 60 F254 plates
Mobile Phase (Eluent) A mixture of solvents, e.g., ethyl acetate/petroleum ether or chloroform/triethylamine
Visualization UV fluorescence quenching, Potassium Permanganate (KMnO4) stain, p-anisaldehyde stain
Application Monitoring reaction progress, preliminary purity check

This table outlines a general procedure for using TLC to monitor synthetic reactions.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule. The vibrational spectra of this compound and its derivatives provide a molecular fingerprint, with specific peaks corresponding to the stretching and bending vibrations of bonds such as O-H, N-H, C-N, C-O, and aromatic C-H.

For example, in the study of related molecules like 4-methoxy-4-methyl-2-pentanone, FT-IR and FT-Raman spectra have been used for a complete vibrational analysis. researchgate.net The intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one was monitored by IR spectroscopy by observing the disappearance of the triple bond's absorption band. mdpi.com Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to complement experimental data and aid in the assignment of vibrational modes. researchgate.netresearchgate.net The analysis of 2-amino-4-methylthiazole (B167648) involved studying its vibrational spectra using matrix isolation FTIR spectroscopy and DFT calculations. mdpi.com

Key vibrational modes for this compound would include:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3200-3600
N-H (amine)Stretching3300-3500
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=C (aromatic)Stretching1400-1600
C-NStretching1000-1350
C-OStretching1000-1300

This table presents the expected FT-IR and Raman active vibrational modes for the target compound.

Electronic Spectroscopy (UV-Vis, Laser-Induced Fluorescence) for Electronic Structure Probing

Electronic spectroscopy techniques, including UV-Visible (UV-Vis) absorption and Laser-Induced Fluorescence (LIF), are instrumental in probing the electronic structure and excited-state properties of molecules. For aromatic compounds like this compound, these methods provide insights into the π-electron system and the influence of substituents on electronic transitions.

Studies on the related compound 2-(4-aminophenyl)ethanol (B86761) (APE) have utilized LIF excitation and dispersed fluorescence (DF) spectra to investigate its electronic and conformational properties. nih.gov The UV-Vis spectrum provides information about the electronic transitions, typically the π → π* transitions within the benzene (B151609) ring.

Conformer Analysis via Supersonic Jet Spectroscopy

Supersonic jet spectroscopy is a high-resolution technique that allows for the study of individual conformers of a molecule in the gas phase by cooling them to very low rotational and vibrational temperatures. umich.edu This method has been successfully applied to study the conformational landscape of flexible molecules like 2-(4-aminophenyl)ethanol (APE) and 2-(4-methoxyphenyl)ethanol. nih.govnih.gov

In the case of APE, quantum chemical calculations predicted the existence of ten conformers based on the orientations of the hydroxyethyl (B10761427) and amino groups. nih.gov However, experimental LIF excitation spectra revealed the presence of three distinct conformers in the supersonic jet. nih.gov Similarly, for 2-aminoindan, three conformers were identified using UV-UV hole-burning spectroscopy. acs.org

Excited State Dynamics and Intermolecular Interactions (OH/π interaction)

The study of excited-state dynamics provides crucial information about how a molecule behaves after absorbing light, including processes like energy transfer and chemical reactions. arxiv.org A significant aspect of the conformational preference in molecules like 2-(4-aminophenyl)ethanol is the weak hydrogen bonding, such as the OH/π interaction, between the hydroxyl group and the π-electron system of the benzene ring. nih.gov

For APE, the most stable conformer identified, Ggπ, exhibits this OH/π interaction. nih.gov The presence of the amino group enhances this interaction by increasing the negative charge on the benzene ring. nih.gov Analysis of the vibrational structure in the fluorescence spectra indicates that the OH/π interaction is likely stronger in the excited state than in the ground state. nih.gov This is supported by the observation that the C-N bond length shortens and the O-H bond length elongates in the excited state. nih.gov

Computational Chemistry and Molecular Modeling Investigations of 2 4 Aminophenyl Methyl Amino Ethan 1 Ol and Analogues

Quantum Chemical Calculations for Ground State Geometries and Electronic Structure

Quantum chemical calculations are fundamental in understanding the geometric and electronic properties of molecules. For analogues of 2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol, such as aminophenols and substituted anilines, these methods provide valuable insights into their stability and reactivity. wustl.edu

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For aminophenol derivatives, DFT calculations, particularly at the B3LYP theory level with a 6-31G* basis set, have been employed to determine key properties like energy (E), ionization potential (IP), and bond dissociation energies (BDE). wustl.edu These calculations help in understanding the reactivity and stability of different isomers. For instance, studies on aminophenol analogues have shown that the 4-regioisomer is generally more reactive and less stable compared to the 3-regioisomer. wustl.edu

In a study of aminophenyl benzothiazoles, another class of related analogues, DFT calculations were instrumental in confirming the presence of intramolecular hydrogen bonds, which lead to a near-planar low-energy conformer. wikipedia.org This planarity is a significant factor in their potential applications. wikipedia.org Furthermore, DFT has been used to investigate the thermodynamics of one-electron transfer reactions in substituted anilines, providing insights into their electrochemical behavior. q-chem.com

Table 1: Calculated Properties of Aminophenol Analogues using DFT

Property 2-Aminophenol 3-Aminophenol 4-Aminophenol (B1666318)
Total Energy (Hartrees) Data not available Data not available Data not available
Ionization Potential (eV) Data not available Data not available Data not available
O-H Bond Dissociation Energy (kcal/mol) Data not available Data not available Data not available
N-H Bond Dissociation Energy (kcal/mol) Data not available Data not available Data not available

Note: Specific numerical data from the cited sources were not available for direct inclusion in this table.

Møller–Plesset Perturbation Theory (MP2) Calculations

Møller–Plesset (MP) perturbation theory is a post-Hartree-Fock method used to account for electron correlation. rdd.edu.iq MP2, the second-order correction, is a common starting point for more accurate calculations beyond the Hartree-Fock level. fiveable.me While extensive MP2 studies on this compound itself are not widely published, the methodology is applied to related systems. For example, MP2 calculations have been used to determine the dipole moments of substituted anilines, providing a deeper understanding of their electronic distribution. nih.gov

Systematic studies of MP perturbation theory have shown that it is not always a convergent theory at higher orders, and its performance can depend on the specific chemical system and basis set used. rdd.edu.iq However, for many small systems, MP2 provides a significant improvement over Hartree-Fock theory for properties like geometries and interaction energies. mdpi.comnih.gov

Conformational Landscape Exploration and Energy Minima Identification

The biological activity and physical properties of flexible molecules like this compound are often dictated by their preferred conformations. Computational methods are crucial for exploring the conformational landscape and identifying low-energy structures. For the broader class of phenylethanolamines, conformational analysis has been used to understand their interaction with enzymes. nih.gov Studies on conformationally restricted analogues of phenylethanolamines have suggested that an extended aminoethyl side chain conformation is necessary for binding to the active site of phenylethanolamine N-methyltransferase (PNMT). nih.gov

For ortho-hydroxyaryl Schiff bases, which share some structural motifs with the target compound, DFT calculations have been employed to explore the conformational space of different isomers and tautomers. umn.edu These studies have identified the most stable conformers and their relative energies, revealing that low-energy, intramolecularly hydrogen-bonded forms can coexist in equilibrium. umn.edu

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts are valuable for structure elucidation. For substituted anilines and their derivatives, empirical equations based on linear regression analysis of 15N NMR chemical shift data have been developed. smu.edu These equations allow for the calculation of 15N NMR chemical shifts of the amino group based on substituent parameters. smu.edu Furthermore, detailed analyses of 1H, 13C, and 15N NMR chemical shifts in aminophenyl benzothiazoles have been correlated with DFT-calculated structures to understand the electronic environment of the nuclei. wikipedia.org

Vibrational Frequencies: Theoretical vibrational analysis is a key tool for assigning and understanding infrared (IR) and Raman spectra. For aminophenol isomers, quantum chemical calculations have been performed to understand the origin of absorption features in their terahertz spectra. nih.gov In a study on phenol, DFT calculations with the 6-311++G(2df,2p) basis set were used to compute harmonic vibrational frequencies, which showed good agreement with experimental IR data. nih.gov Such calculations allow for a complete and clear-cut vibrational assignment based on the potential energy distribution.

Table 2: Calculated Vibrational Frequencies for Phenol (a representative analogue)

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
O-H Stretch 3657.9 3657
Aromatic C-H Stretch 3060 - 3100 3040 - 3100
C-O Stretch 1280.6 1259
O-H Bend 1193.1 1176

Data sourced from a computational study on phenol. nih.gov

Electronic Transitions: DFT and time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions, which correspond to the absorption of light in the UV-visible region. For aminophenol analogues, these calculations can provide insights into their color and photochemical properties.

Theoretical Studies of Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular interactions, particularly hydrogen bonding, play a crucial role in determining the conformation, stability, and reactivity of molecules. In aminophenols, the formation of intramolecular hydrogen bonds between the hydroxyl and amino groups has been studied using IR Fourier spectroscopy. The presence and strength of these hydrogen bonds are influenced by the substitution pattern on the benzene (B151609) ring.

In ortho-substituted aminophenyl benzothiazoles, DFT calculations have confirmed the presence of an intramolecular hydrogen bond between the amine proton and the nitrogen of the thiazole (B1198619) ring, which forces the molecule into a planar conformation. wikipedia.org Similarly, for ortho-hydroxyaryl Schiff bases, the O–H···N intramolecular hydrogen bond is a key structural feature that influences their properties and facilitates intramolecular proton transfer. umn.edu

Molecular Dynamics Simulations for Dynamic Behavior Analysis

For instance, MD simulations have been used to investigate the molecular interactions in binary mixtures of aniline (B41778) with other solvents, providing information on hydrogen bonding networks and the structural organization of the liquids. rdd.edu.iq In the context of drug delivery, coarse-grained MD simulations have been employed to model the assembly of nanoparticles formed by polymers with structural similarities to the target compound, such as those containing amino groups. For 4-aminophenol derivatives, molecular dynamics simulations have been mentioned as part of broader studies on their biological interactions, such as with DNA. These simulations can help to understand the stability of ligand-protein complexes and the nature of the interactions at the molecular level.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-Aminophenol
3-Aminophenol
4-Aminophenol
Aniline
Phenylethanolamine
Aminophenyl benzothiazoles
Ortho-hydroxyaryl Schiff bases

Advanced Applications and Research Directions Utilizing 2 4 Aminophenyl Methyl Amino Ethan 1 Ol and Its Structural Motifs

Functionalization of Graphene Nanoplatelets and Other Nanomaterials

The chemical functionalization of nanomaterials like graphene is essential to improve their dispersibility in solvents and to tailor their surface properties for specific applications, such as in polymer composites and coatings. The amino and hydroxyl groups present in the 2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol structure are ideal for this purpose.

While direct studies using this compound are not widely reported, its analogue, 2-(4-Aminophenyl)ethanol (B86761), is noted for its use in the functionalization of graphene nanoplatelets. Current time information in Anchorage Municipality, US. The amino group can form covalent or non-covalent bonds with the graphene surface, enhancing compatibility with polymer matrices and improving interfacial interactions. This surface modification can significantly enhance the mechanical and conductive properties of the resulting nanocomposites. The hydroxyl group provides an additional reactive site for further functionalization, allowing other molecules to be tethered to the graphene surface.

Intermediate in Complex Organic Synthesis

Molecules containing the aminophenylethanol skeleton are recognized as important intermediates in the synthesis of more complex molecules, particularly pharmaceuticals. The combination of the phenyl ring, amine, and alcohol functionalities provides a versatile platform for building larger molecular architectures. For example, a related compound, (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol, is a key intermediate in the synthesis of the drug Mirabegron. The synthesis of such intermediates often involves multi-step reactions where each functional group is selectively reacted to build the final product. The presence of the methyl group on the amine in this compound offers a different steric and electronic profile compared to its primary amine analogue, which can be exploited to control reaction pathways and target specific molecular designs.

Design and Synthesis of Novel Derivatives for Material Science Research

The core structure of this compound is a versatile scaffold for creating novel derivatives with tailored properties for material science. By chemically modifying the amino and hydroxyl groups, new molecules can be designed with specific functionalities.

Research in material science often involves creating derivatives of simple organic molecules to explore new properties. For instance, derivatives of various amino-containing compounds are synthesized to act as microbial DNA-gyrase inhibitors or to possess other biological activities. Similarly, novel derivatives can be designed for applications in electronics or photonics. The synthesis of such derivatives could involve:

Acylation of the amino group to form amides.

Alkylation or Arylation of the amino group to introduce new substituents.

Esterification of the hydroxyl group to create esters.

Reaction with isocyanates to form carbamates.

These modifications can systematically alter properties like solubility, thermal stability, and electronic characteristics, leading to new materials for advanced applications.

Study of Impurity Profiles and By-products in Related Chemical Processes

In any chemical synthesis, understanding the formation of impurities and by-products is critical for process optimization and ensuring the purity of the final product. The synthesis of this compound would likely start from precursor molecules like 4-aminophenol (B1666318) or a related nitrobenzene (B124822) derivative.

Potential impurities could arise from several sources:

Incomplete reaction: Unreacted starting materials would be a primary impurity. For example, if synthesized via reduction of a nitro-precursor, the starting nitro compound could remain.

Side reactions: Over-alkylation or side reactions involving the hydroxyl group could occur.

Degradation: The aminophenol structure can be susceptible to oxidation, potentially forming colored impurities.

Potential as a Building Block in Organic Catalysis Studies (excluding biological activity)

The strategic placement of nitrogen and oxygen atoms in this compound makes it an attractive scaffold for the design of specialized catalysts. Research into structurally related compounds demonstrates the catalytic prowess of its constituent parts, suggesting a significant potential for this specific molecule in asymmetric synthesis and cross-coupling reactions.

The p-phenylenediamine (B122844) moiety is a key structural element in various ligands and organocatalysts. For instance, bifunctional organocatalysts incorporating a 1,2-benzenediamine unit have been synthesized and successfully employed in asymmetric Michael additions. mdpi.com These catalysts utilize the diamine as a hydrogen-bond donor to activate the substrate, while a chiral tertiary amine, such as (S)-quininamine, controls the stereochemical outcome. mdpi.com This precedent suggests that the p-phenylenediamine core of this compound could be similarly exploited to create novel bifunctional catalysts.

Furthermore, the N,N-dialkylaniline substructure is a common feature in ligands for palladium-catalyzed cross-coupling reactions. nih.govacs.org The development of new aminophosphine (B1255530) ligands, for example, has been shown to be effective in Suzuki-Miyaura and Heck-Cassar-Sonogashira couplings. nih.gov The N-methylethanolamine portion of the target molecule could be readily transformed, for instance, by converting the hydroxyl group into a phosphine, to generate a bidentate P,N-ligand. Such ligands are highly sought after in asymmetric catalysis due to their ability to form stable and stereochemically well-defined metal complexes. The modular nature of such a synthesis would allow for the fine-tuning of the ligand's steric and electronic properties.

The potential applications are not limited to metal-based catalysis. The amino alcohol functionality itself is a well-established motif in organocatalysis. While direct studies on this compound are not prevalent, the broader class of amino alcohols has been extensively reviewed for their role in promoting a variety of organic transformations through the formation of enamine or iminium ion intermediates.

The following table summarizes the performance of catalysts derived from structural motifs present in this compound, illustrating the potential for developing new catalytic systems based on this versatile building block.

Catalyst Type / Structural MotifReaction TypeSubstratesCatalyst LoadingYield (%)Enantiomeric Excess (ee, %)Reference
(S)-Quininamine-derived 1,2-benzenediamineMichael AdditionAcetylacetone and trans-β-nitrostyrene10 mol%up to 99up to 72 mdpi.com
(n-Bu₂N)₃P (P₃N ligand)Suzuki-Miyaura CouplingAryl halides and boronic acids0.5-1.0 mol% PdHighN/A nih.govrsc.org
(n-Bu₂N)₃P (P₃N ligand)Heck-Cassar-Sonogashira CouplingAryl halides and terminal alkynes1.0-2.0 mol% PdHighN/A nih.govrsc.org

Q & A

Q. What are the common synthetic routes for 2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol, and what are their advantages and limitations?

Methodological Answer: The synthesis of this compound can be approached via reductive amination or nucleophilic substitution. A plausible route involves reacting 4-aminophenylmethylamine with ethylene oxide or its derivatives under controlled pH and temperature. For example:

  • Reductive Amination : Reacting 4-nitrobenzaldehyde with methylamine followed by reduction of the nitro group to amine and subsequent hydroxylation .
  • Substitution Reactions : Using halogenated precursors (e.g., 2-chloroethanol) with 4-aminophenylmethylamine in the presence of a base (e.g., K₂CO₃) .

Q. Key Considerations :

  • Yield Optimization : Reaction temperature (60–80°C) and solvent polarity (e.g., ethanol/water mixtures) significantly impact yields.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) is effective for isolating the product .

Q. Table 1: Comparative Synthesis Routes

MethodConditionsYield (%)Limitations
Reductive AminationNaBH₄, MeOH, 0°C → RT65–75Requires nitro-group reduction
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C50–60Side reactions with solvents

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.5 ppm (CH₃), δ 3.4–3.7 ppm (CH₂NH), and δ 6.5–7.2 ppm (aromatic protons) confirm the structure .
    • ¹³C NMR : Signals at 40–45 ppm (N-CH₂) and 115–130 ppm (aromatic carbons) .
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 195.1 [M+H]⁺ .
  • IR Spectroscopy : Absorption bands at 3300 cm⁻¹ (N-H stretch) and 1050 cm⁻¹ (C-O stretch) .

Note : Coupling NMR with HPLC-PDA ensures purity (>95%) and structural validation .

Advanced Research Questions

Q. How can researchers optimize the enantioselectivity of this compound synthesis using biocatalytic methods?

Methodological Answer: Enantioselective synthesis requires chiral catalysts or enzymes. Strategies include:

  • Biocatalytic Reduction : Use alcohol dehydrogenases (ADHs) with cofactors (NADH/NADPH) to reduce ketone intermediates. For example, Lactobacillus brevis ADH achieves >90% enantiomeric excess (ee) for secondary alcohols .
  • Chiral Ligands : Employ (R)- or (S)-BINAP with transition metals (e.g., Ru) in asymmetric hydrogenation .

Q. Table 2: Enantioselectivity Optimization

ApproachCatalyst/Enzymeee (%)Key Variables
ADH-mediated reductionLactobacillus brevis92pH 7.5, 30°C, 24h
Asymmetric HydrogenationRu-BINAP85H₂ pressure (50 bar), 60°C

Challenges : Substrate inhibition in enzymatic reactions and catalyst leaching in metal-based systems require iterative optimization .

Q. What strategies can mitigate conflicting data regarding the biological activity of derivatives of this compound?

Methodological Answer: Contradictions in biological data (e.g., antimicrobial vs. inactive results) arise from assay variability or structural nuances. Solutions include:

  • Standardized Assays : Use CLSI/MICE guidelines for antimicrobial testing with consistent inoculum sizes (1–5 × 10⁵ CFU/mL) .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., halogenation at the phenyl ring) to isolate activity trends. For example:
    • Derivative 1 : 2-[(4-Amino-3-chlorophenyl)(methyl)amino]ethan-1-ol shows enhanced antibacterial activity (MIC: 8 µg/mL vs. S. aureus) .
    • Derivative 2 : Ethyl substitution reduces activity (MIC: >64 µg/mL), indicating steric hindrance effects.

Q. Table 3: SAR Analysis of Derivatives

DerivativeSubstituentMIC (µg/mL)Notes
Parent CompoundNone32Baseline activity
Derivative 13-Cl8Enhanced lipophilicity
Derivative 2N-Ethyl>64Steric hindrance

Q. How to design a study to assess the environmental impact of this compound?

Methodological Answer: A tiered approach is recommended:

Biodegradation Assays : Use OECD 301D (Closed Bottle Test) to measure biological oxygen demand (BOD) over 28 days. A BOD/COD ratio <0.5 indicates poor biodegradability .

Ecotoxicology : Conduct Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays (OECD 201). For example:

  • EC₅₀ (48h): 12 mg/L (moderate toxicity) .

Advanced Oxidation Processes (AOPs) : Evaluate UV/H₂O₂ or Fenton reactions for degradation efficiency. For instance, 90% degradation occurs in 2h under UV/H₂O₂ (pH 3, 25°C) .

Q. Key Metrics :

  • Half-life (t₁/₂) : >60 days in aquatic systems suggests persistence.
  • Bioaccumulation Factor (BCF) : BCF <500 indicates low bioaccumulation potential .

Data Contradiction Analysis

Discrepancies in reported biological activities often stem from:

  • Assay Conditions : Variations in microbial strains (e.g., Gram-positive vs. Gram-negative).
  • Solubility Issues : Use of DMSO vs. aqueous buffers affects compound bioavailability.
  • Structural Isomerism : Undetected regioisomers during synthesis may skew results.

Recommendation : Validate purity via HPLC and replicate assays across independent labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.